4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole
CAS No.:
Cat. No.: VC15849212
Molecular Formula: C12H13ClN2S
Molecular Weight: 252.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2S |
|---|---|
| Molecular Weight | 252.76 g/mol |
| IUPAC Name | 4-tert-butyl-2-(2-chloropyridin-4-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C12H13ClN2S/c1-12(2,3)9-7-16-11(15-9)8-4-5-14-10(13)6-8/h4-7H,1-3H3 |
| Standard InChI Key | MOIWMPMZYLZDFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₃ClN₂S, with a molecular weight of 252.76 g/mol. Its IUPAC name, 4-(tert-butyl)-2-(2-chloropyridin-4-yl)thiazole, reflects the substitution pattern:
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A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) at the core.
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A 2-chloropyridin-4-yl group attached to the thiazole’s second position.
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A tert-butyl group (–C(CH₃)₃) at the fourth position of the thiazole ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂S |
| Molecular Weight | 252.76 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely lipophilic due to tert-butyl group |
| Stability | Stable under standard conditions |
The tert-butyl group enhances steric bulk and may improve solubility in organic solvents, while the chloro substituent on the pyridine ring influences electronic properties and reactivity.
Synthesis and Manufacturing Processes
General Synthetic Pathways
The synthesis of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole typically involves multi-step reactions focusing on:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or α-haloaldehydes.
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Functionalization: Introduction of the 2-chloropyridin-4-yl and tert-butyl groups via cross-coupling or nucleophilic substitution reactions.
Thiazole Core Construction
A common method involves the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a α-halocarbonyl compound. For example:
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Reaction of tert-butyl thiourea with 2-chloro-4-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) yields the thiazole intermediate.
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Purification via column chromatography or recrystallization ensures high purity.
Substitution Reactions
The tert-butyl group is often introduced through Friedel-Crafts alkylation or Grignard reactions, leveraging the electrophilic nature of the thiazole ring.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes electrophilic substitution at the fifth position. For example:
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Nitration: Reaction with nitric acid yields nitro derivatives, though the tert-butyl group may sterically hinder such reactions.
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Halogenation: Chlorination or bromination can occur under mild conditions.
Nucleophilic Displacement
The chlorine atom on the pyridine ring is susceptible to nucleophilic displacement. For instance:
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Reaction with amines (e.g., piperazine) forms pyridinylamine derivatives, useful in drug discovery.
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Hydrolysis under basic conditions could yield hydroxylated analogs, though this remains speculative without experimental data.
Table 2: Comparative Reactivity of Analogous Compounds
| Compound | Reactivity Profile |
|---|---|
| 4-Methyl-2-(2-chloropyridin-4-yl)thiazole | Faster electrophilic substitution |
| 4-Phenyl-2-(2-fluoropyridin-4-yl)thiazole | Enhanced halogen displacement |
Comparative Analysis with Structural Analogs
Impact of Substituents on Properties
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tert-Butyl vs. Methyl: The tert-butyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration in drug candidates.
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Chloro vs. Fluoro: Chlorine’s larger atomic size may improve binding affinity but reduce metabolic stability compared to fluorine.
Table 3: Structural and Functional Comparisons
| Compound | LogP | CDK4 Inhibition (IC₅₀) |
|---|---|---|
| 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole | 3.2 | Not reported |
| 4-Methyl-2-(2-fluoropyridin-4-yl)thiazole | 2.1 | 50 nM |
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